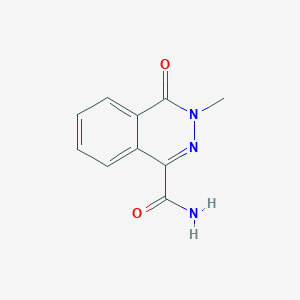

N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

货号 B479543

CAS 编号:

99989-14-7

分子量: 229.23g/mol

InChI 键: RHZKAEYCYUEAML-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” is a chemical compound with the molecular formula C12H11N3O2 . It has been mentioned in the context of various studies, including those related to the design, synthesis, and biological evaluation of certain derivatives .

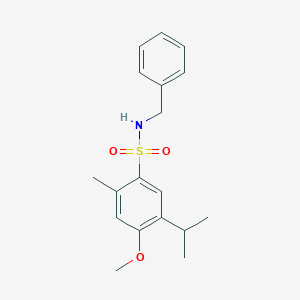

Molecular Structure Analysis

The molecular structure of “N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” can be represented by the InChI code: 1S/C9H7N3O2/c10-8(13)7-5-3-1-2-4-6(5)9(14)12-11-7/h1-4H, (H2,10,13) (H,12,14) . The compound has a molecular weight of 189.17 g/mol .Physical And Chemical Properties Analysis

“N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide” has a molecular weight of 189.17 g/mol . It has a topological polar surface area of 84.6 Ų and a rotatable bond count of 1 . The compound is represented by the canonical SMILES string: C1=CC=C2C(=C1)C(=NNC2=O)C(=O)N .科学研究应用

1. Antiproliferative Activity

- Summary of Application: This compound has been used in the synthesis of quinoxalinepeptidomimetic derivatives, which have been tested for their antiproliferative activities against human HCT-116 and HEH-293 cell lines .

- Methods of Application: The compound was prepared via the competing alkylation reaction of the ambient nucleophile, methyl 3- (3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, with allyl bromide to afford the corresponding O - and N -allyl quinoxaline ester derivatives . The esters gave the desired products through reactions with amines and amino acid esters via the azide coupling method .

- Results or Outcomes: Out of 34 screened derivatives, 22 active compounds exhibited inhibitory action against the HCT-116 cells, with IC 50 values ranging from 0.11 mg ml −1 to 0.78 mg ml −1 . These active compounds also increased the caspase 3 activity, which led to the programmed cell death of cancer cells . These active compounds did not have any cytotoxic effects on normal cells .

2. Anticancer Activity

- Summary of Application: This compound has been used in the synthesis of pyrimidine-pyrazole derivatives, which have been tested for their anticancer activities against Panc-1, MCF-7, HT-29, A-549, and HPDE cell lines .

- Methods of Application: The compound was synthesized through a series of reactions, including the Claisen-Schmidt reaction and condensation . The new compounds were characterized by spectral data (IR, 1 H NMR, 13 C NMR) and elemental analysis .

- Results or Outcomes: All the tested compounds showed IC 50 values > 50 μg/mL against the HPDE cell line . Compounds 6a and 6e exhibited potent anticancer activity where the IC 50 values in the range of 1.7- 1.9, 1.4-182, 1.75-1.8, and 1.5-1.9 μg/mL against Panc-1, MCF-7, HT-29, and A-549 cell lines .

3. Synthesis of Pyrimidine-Pyrazole Derivatives

- Summary of Application: This compound has been used in the synthesis of pyrimidine-pyrazole derivatives, which have been tested for their anticancer activities .

- Methods of Application: The compound was synthesized through a series of reactions, including the Claisen-Schmidt reaction and condensation . The new compounds were characterized by spectral data (IR, 1 H NMR, 13 C NMR) and elemental analysis .

- Results or Outcomes: All the tested compounds showed IC 50 values > 50 μg/mL against the HPDE cell line . Compounds 6a and 6e exhibited potent anticancer activity where the IC 50 values in the range of 1.7- 1.9, 1.4-182, 1.75-1.8, and 1.5-1.9 μg/mL against Panc-1, MCF-7, HT-29, and A-549 cell lines .

4. Synthesis of 4-Quinolone-3-Carboxamides

- Summary of Application: This compound has been used in the synthesis of 4-quinolone-3-carboxamides, which have been reported to harbor vast therapeutic potential .

- Methods of Application: The compound was synthesized through a series of reactions . The new compounds were characterized by spectral data (IR, 1 H NMR, 13 C NMR) and elemental analysis .

- Results or Outcomes: 4-Quinolone-3-carboxamides have been explored for their anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .

5. Synthesis of Pyrimidine-Pyrazole Derivatives

- Summary of Application: This compound has been used in the synthesis of pyrimidine-pyrazole derivatives, which have been tested for their anticancer activities .

- Methods of Application: The compound was synthesized through a series of reactions, including the Claisen-Schmidt reaction and condensation . The new compounds were characterized by spectral data (IR, 1 H NMR, 13 C NMR) and elemental analysis .

- Results or Outcomes: All the tested compounds showed IC 50 values > 50 μg/mL against the HPDE cell line . Compounds 6a and 6e exhibited potent anticancer activity where the IC 50 values in the range of 1.7- 1.9, 1.4-182, 1.75-1.8, and 1.5-1.9 μg/mL against Panc-1, MCF-7, HT-29, and A-549 cell lines .

6. Synthesis of 4-Quinolone-3-Carboxamides

- Summary of Application: This compound has been used in the synthesis of 4-quinolone-3-carboxamides, which have been reported to harbor vast therapeutic potential .

- Methods of Application: The compound was synthesized through a series of reactions . The new compounds were characterized by spectral data (IR, 1 H NMR, 13 C NMR) and elemental analysis .

- Results or Outcomes: 4-Quinolone-3-carboxamides have been explored for their anti-tubercular , anti-proliferative , tyrosine kinase inhibition , and anti-inflammatory potential (via Cannabinoid receptor 2 ligand) .

属性

IUPAC Name |

4-oxo-N-prop-2-enyl-3H-phthalazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-2-7-13-12(17)10-8-5-3-4-6-9(8)11(16)15-14-10/h2-6H,1,7H2,(H,13,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZKAEYCYUEAML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=NNC(=O)C2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine](/img/structure/B479483.png)

![2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B479500.png)

![4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B479519.png)

![4-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B479524.png)

![3-[(2,4-Dichlorobenzyl)thio]-1,2,4-thiadiazol-5-amine](/img/structure/B479534.png)

![N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]benzamide](/img/structure/B479563.png)

![methyl 4-{[(1-benzyl-1H-tetrazol-5-yl)thio]methyl}benzoate](/img/structure/B479567.png)

![2-[(4-Phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B479573.png)

![4-(Methylsulfinyl)-2-[(phenylsulfonyl)amino]butanoic acid](/img/structure/B479641.png)